![molecular formula C15H17F3N4O B2505211 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 2034586-94-0](/img/structure/B2505211.png)
1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea
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Description
The compound "1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea" is a chemically synthesized molecule that appears to be a derivative of pyrazole-based ureas. These types of compounds are of interest due to their potential biological activities, such as enzyme inhibition. The molecule is not directly described in the provided papers, but it shares structural similarities with the compounds discussed in the research. It contains a pyrazole ring, a common feature in many biologically active compounds, and a urea moiety, which is known for its versatility in chemical reactions and potential pharmacological properties.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One such method is a one-pot, multicomponent protocol that involves the use of a urea catalyst . This method is advantageous due to its simplicity, high yield, and the production of harmless by-products. Although the specific compound is not synthesized in the paper, the described method could potentially be adapted for its synthesis by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound with two adjacent nitrogen atoms. The presence of substituents on the pyrazole ring, such as methyl groups, can influence the compound's electronic properties and, consequently, its reactivity and biological activity. The trifluoromethylphenyl group in the compound is a common moiety in medicinal chemistry due to its ability to modulate the physicochemical properties of molecules, such as increasing lipophilicity and metabolic stability.
Chemical Reactions Analysis
Urea derivatives, such as the one described, can participate in various chemical reactions due to the presence of reactive functional groups. The urea moiety itself can engage in hydrogen bonding, which is crucial for its biological activity. Additionally, the pyrazole ring can undergo reactions typical for aromatic heterocycles, such as electrophilic substitution. The specific reactivity of the compound would depend on the nature of the substituents and their position on the pyrazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole-based ureas can vary widely depending on their substitution pattern. For example, the solubility of these compounds in water can be influenced by the presence of hydrophobic groups, such as the trifluoromethylphenyl group. The paper on 1,3-disubstituted ureas reports water solubility ranging from 45-85 µmol/l, which suggests that the compound may also exhibit moderate solubility in water . The inhibitory activity of these compounds against human soluble epoxide hydrolase (sEH) indicates that they may have potential as therapeutic agents, with inhibitory concentrations in the nanomolar range.
Scientific Research Applications
Hydrogel Formation and Physical Property Tuning
A study by Lloyd and Steed (2011) demonstrated that 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids at pH 1–2, showing that the gel's morphology and rheology can be tuned by changing the anion identity. This finding suggests a method for adjusting the physical properties of low molecular weight hydrogels, potentially applicable to similar compounds like the one of interest (Lloyd & Steed, 2011).
Antibacterial Activity
Azab, Youssef, and El-Bordany (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety, showing significant antibacterial activity. While the specific compound of interest was not mentioned, this research indicates the potential for similar structures to act as antibacterial agents, highlighting the importance of exploring such derivatives for antibacterial applications (Azab, Youssef, & El-Bordany, 2013).
properties
IUPAC Name |
1-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O/c1-10-9-13(21-22(10)2)7-8-19-14(23)20-12-5-3-11(4-6-12)15(16,17)18/h3-6,9H,7-8H2,1-2H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOVTLBWWKIJIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea |
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